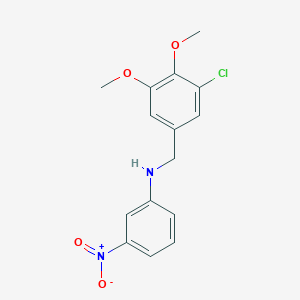![molecular formula C17H24N2O2 B4396133 N-{4-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4396133.png)
N-{4-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenyl}propanamide
Overview
Description
N-{4-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenyl}propanamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. Adenosine is a purine nucleoside that acts as a neurotransmitter in the central nervous system and as a modulator of several physiological processes. Adenosine receptors are classified into four subtypes: A1, A2A, A2B, and A3. Adenosine A1 receptors are widely distributed in the brain and play a key role in the regulation of sleep, pain, and anxiety.
Mechanism of Action
N-{4-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenyl}propanamide binds selectively to adenosine A1 receptors and blocks their activation by adenosine. This results in the inhibition of downstream signaling pathways that are normally activated by adenosine A1 receptors. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of cyclic AMP production and the modulation of ion channel activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of sleep-promoting effects of adenosine, the reduction of pain sensitivity, and the modulation of anxiety-related behaviors. This compound has also been shown to have effects on the cardiovascular system, including the modulation of heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
N-{4-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenyl}propanamide is a highly selective antagonist of adenosine A1 receptors, which makes it a valuable tool for studying the physiological and pathological roles of these receptors. However, its high selectivity also limits its usefulness in studying the effects of adenosine on other receptor subtypes. In addition, this compound has a relatively short half-life and may require frequent administration in some experimental settings.
Future Directions
There are several potential future directions for research on N-{4-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenyl}propanamide and adenosine A1 receptors. One area of interest is the development of novel adenosine A1 receptor antagonists with improved pharmacokinetic properties and selectivity. Another area of interest is the investigation of the role of adenosine A1 receptors in the regulation of inflammation and immune responses. Finally, there is growing interest in the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of neurological and psychiatric disorders.
Scientific Research Applications
N-{4-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenyl}propanamide has been used in numerous scientific studies to investigate the role of adenosine A1 receptors in various physiological and pathological conditions. For example, this compound has been used to study the effects of adenosine A1 receptor blockade on sleep and wakefulness in rodents. It has also been used to investigate the potential therapeutic effects of adenosine A1 receptor antagonists in the treatment of pain, anxiety, and depression.
Properties
IUPAC Name |
N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-16(20)18-15-7-5-14(6-8-15)17(21)19-10-12(2)9-13(3)11-19/h5-8,12-13H,4,9-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUFEJGKRJPASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N2CC(CC(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,6-dichlorobenzyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4396056.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide](/img/structure/B4396077.png)

![(3,4-diethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B4396096.png)

![5-bromo-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4396110.png)




![2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]indoline](/img/structure/B4396140.png)
![1-(4-bromophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}ethanone](/img/structure/B4396145.png)
